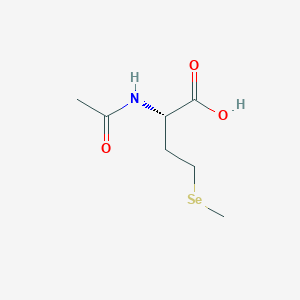
N-Acetyl-L-selenomethionin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-selenomethionin is a useful research compound. Its molecular formula is C7H13NO3Se and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
One of the primary areas of research for NASeLM is its potential anticancer effects. Studies have shown that NASeLM can exhibit growth-inhibiting properties against various cancer cell lines.
- Cell Growth Inhibition : In vitro studies demonstrated that NASeLM significantly inhibited the growth of Jurkat T-cells and medullary thyroid carcinoma (MTC-SK) cells. Specifically, NASeLM reduced cell growth by up to 70% in Jurkat cells and 55% in MTC-SK cells when compared to control groups .
- Mechanism of Action : The mechanism underlying these effects involves the induction of apoptosis, as evidenced by increased caspase-3 activity, which is a marker of programmed cell death. The IC50 value for NASeLM was calculated at 175 µg/mL after 72 hours of incubation, indicating its potency in inhibiting cancer cell proliferation .
Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of NASeLM when combined with other compounds such as N-acetyl-L-cysteine (NAC).
- Enhanced Efficacy : NAC has been shown to enhance the cytotoxic effects of selenium nanoparticles (SeNPs), which are often utilized in cancer therapies. The combination of NAC with SeNPs resulted in increased reactive oxygen species (ROS) production, leading to greater apoptosis in cancer cells without increasing systemic toxicity . This suggests that NASeLM could potentially be used alongside NAC to improve therapeutic outcomes.
Mechanisms of Redox Activity
NASeLM's role in redox biology is another critical area of study. Selenium compounds like NASeLM are known to participate in redox cycling, which can enhance antioxidant defenses within cells.
- Oxidative Stress Management : Research indicates that selenium compounds can modulate intracellular levels of glutathione (GSH), a crucial antioxidant. By increasing GSH levels, NASeLM may help protect against oxidative damage while promoting ROS production specifically in cancer cells .
Data Tables
| Study | Cell Line | IC50 (µg/mL) | Effect on Cell Growth | Mechanism |
|---|---|---|---|---|
| Study 1 | Jurkat | 175 | Up to 70% inhibition | Increased caspase-3 activity |
| Study 2 | MTC-SK | Not specified | Up to 55% inhibition | Induction of apoptosis |
Case Study 1: In Vitro Efficacy on Jurkat Cells
In a controlled study, Jurkat cells were treated with varying concentrations of NASeLM over 72 hours. The results indicated significant reductions in cell viability at concentrations starting from 125 µg/mL, achieving maximum inhibition at higher doses. This study highlights the potential application of NASeLM as an adjunct therapy in treating T-cell leukemia.
Case Study 2: Combination Therapy with NAC
A recent investigation examined the combined effects of NASeLM and NAC on cancer cell lines. The findings revealed that this combination not only enhanced ROS production but also improved overall cytotoxicity towards cancer cells compared to treatments with either compound alone. This suggests a promising therapeutic strategy for enhancing the efficacy of existing cancer treatments.
Propiedades
Fórmula molecular |
C7H13NO3Se |
|---|---|
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3Se/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Clave InChI |
HUQQDUJBDSJFKN-LURJTMIESA-N |
SMILES |
CC(=O)NC(CC[Se]C)C(=O)O |
SMILES isomérico |
CC(=O)N[C@@H](CC[Se]C)C(=O)O |
SMILES canónico |
CC(=O)NC(CC[Se]C)C(=O)O |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















